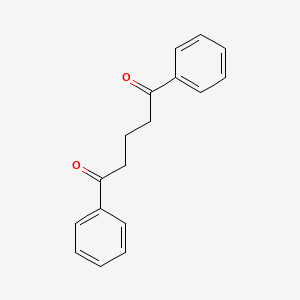

1,3-Dibenzoylpropane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-diphenylpentane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLLTWVIOASMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064180 | |

| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6263-83-8 | |

| Record name | 1,5-Diphenyl-1,5-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibenzoylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibenzoylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibenzoylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIBENZOYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO7HSL24EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dibenzoylpropane molecular weight and formula

An In-depth Technical Guide on 1,3-Dibenzoylpropane

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular weight and chemical formula.

Molecular Properties of this compound

This compound, also known by its IUPAC name 1,5-diphenylpentane-1,5-dione, is a chemical compound utilized in various research applications.[][2] The key molecular identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C17H16O2[][2][3] |

| Molecular Weight | 252.31 g/mol [][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2[] |

| InChI Key | YOLLTWVIOASMFW-UHFFFAOYSA-N[4][5] |

| CAS Number | 6263-83-8[][2][3] |

The molecular formula, C17H16O2, indicates that each molecule of this compound is composed of 17 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.[][2][3] The molecular weight is a critical parameter in experimental protocols, particularly for calculating molar concentrations and reaction stoichiometry.[6]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the logical flow from the common name of the compound to its fundamental molecular properties.

References

Solubility Profile of 1,3-Dibenzoylpropane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Dibenzoylpropane, a diketone used in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility, predicted solubility based on physicochemical principles, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various laboratory and development settings.

Physicochemical Properties of this compound

This compound, also known as 1,5-diphenyl-1,5-pentanedione, is a solid crystalline powder with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₂ | [1][2] |

| Molecular Weight | 252.31 g/mol | [1][2] |

| Melting Point | 66-68 °C | [3][4] |

| Appearance | White to light beige crystalline powder | [5] |

The structure of this compound, characterized by two benzoyl groups attached to a propane backbone, influences its solubility. The presence of two polar ketone functional groups allows for dipole-dipole interactions, while the two phenyl groups and the propane chain contribute to its nonpolar character.

Solubility of this compound

The use of this compound in electrochemical synthesis via reduction in acetonitrile implies its solubility in this solvent.[8] A structurally related compound, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), is reported to be soluble in ether, chloroform, and aqueous sodium hydroxide, but insoluble in water.[7]

Based on these observations and the molecule's structure, the following table summarizes the expected solubility of this compound.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | The polar ketone groups of this compound can interact favorably with these polar solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The moderate polarity of ethers is compatible with the overall polarity of this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble to Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The phenyl groups in this compound will interact favorably with the aromatic rings of these solvents through π-π stacking. |

| Esters | Ethyl acetate | Soluble | Ethyl acetate's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The polarity of alcohols may lead to some solubility, but the nonpolar bulk of the molecule might limit high solubility. |

| Nonpolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Aqueous Solvents | Water | Insoluble | The large nonpolar hydrocarbon and aromatic portions of the molecule will dominate over the polar ketone groups, leading to very low water solubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for determining the solubility of a solid compound like this compound.

General Qualitative Solubility Test

This method provides a quick assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, add another 2 mL of the solvent and agitate again.

-

If the solid dissolves after the addition of 3 mL of solvent, it is considered sparingly soluble. If the solid still does not dissolve, it is considered insoluble.

-

Record the observations for each solvent.

Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a series of vials or flasks. An excess is necessary to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the solvent into each vial.

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

After reaching equilibrium, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a suitable detector).

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and the underlying principle of solubility prediction.

References

- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. scbt.com [scbt.com]

- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. quora.com [quora.com]

- 5. PubChemLite - this compound (C17H16O2) [pubchemlite.lcsb.uni.lu]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Tautomerism and Enol Content of 1,3-Diketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 1,3-diketones, focusing on the equilibrium between keto and enol forms and the factors that govern the enol content. This phenomenon is of significant interest in organic synthesis, medicinal chemistry, and drug development due to the distinct reactivity and chelating properties of the tautomers.[1][2]

Introduction to Keto-Enol Tautomerism in 1,3-Diketones

1,3-Diketones exist as a dynamic equilibrium between the diketo form and one or more enol forms.[3][4] This type of isomerism, known as tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.[1] For 1,3-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a substantial enol content at equilibrium compared to simple monocarbonyl compounds.[3][5][6][7] The equilibrium is typically slow on the NMR timescale, allowing for the quantification of both tautomers.[8][9][10]

Factors Influencing Enol Content

The position of the keto-enol equilibrium is highly sensitive to various structural and environmental factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the enol content.[8][11] Generally, nonpolar solvents favor the enol form, which is stabilized by a strong intramolecular hydrogen bond.[11] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form and the hydroxyl group of the enol, often shifting the equilibrium towards the more polar keto tautomer.[11] However, the notion that the keto form is always more polar has been questioned, as theoretical and experimental data for acetylacetone show the enol form to have a higher dipole moment.[8]

Substituent Effects

The nature of the substituents at the R1, R2, and R3 positions (refer to the tautomerism diagram) significantly impacts the enol content.[12][13]

-

Electron-withdrawing groups at R1 and R3, such as -CF3, increase the acidity of the α-protons, thereby favoring enolization.[14]

-

Bulky substituents at R1 and R3 can sterically hinder the keto form, pushing the equilibrium towards the less hindered enol form.[12][14] Conversely, bulky substituents at the R2 position (α-carbon) tend to favor the diketo form.[12][15]

-

Aromatic substituents can stabilize the enol form through extended conjugation.[3]

Conjugation and Aromaticity

Extended conjugation and the potential for aromaticity in the enol form are powerful driving forces for enolization.[3][7] For instance, if the enol double bond becomes part of an aromatic system, the enol form will be overwhelmingly favored.[3]

Quantitative Data on Enol Content

The percentage of the enol tautomer at equilibrium varies significantly depending on the structure of the 1,3-diketone and the solvent.

| 1,3-Diketone | Solvent | % Enol Content |

| Acetylacetone | Gas Phase | 92 |

| Acetylacetone | CCl4 | 92 |

| Acetylacetone | DMSO | 62 |

| Acetylacetone | Water | 15 |

| Trifluoroacetylacetone | CCl4 | 97 |

| Hexafluoroacetylacetone | CCl4 | 100 |

| Dibenzoylmethane | Chloroform | 96 |

| Dimedone | Chloroform-d | 95-100 |

| Dimedone | DMSO-d6 | 95-100 |

Note: The values presented are approximate and can vary with temperature and concentration. Data compiled from multiple sources.[3][8][12]

Experimental Protocols for Determining Enol Content

Several analytical techniques can be employed to determine the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most widely used and accurate method for determining the enol content.[1][8][14] The keto and enol tautomers are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each form.[8][9]

Experimental Workflow:

Methodology:

-

Sample Preparation: A known amount of the 1,3-diketone is dissolved in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆).

-

Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Signal Assignment: The characteristic signals for the keto and enol forms are identified.

-

Keto form: Methylene protons (-CH₂-) typically appear as a singlet.

-

Enol form: Vinylic proton (=CH-) and enolic hydroxyl proton (-OH) are observed. The enolic -OH is often a broad singlet at a downfield chemical shift due to strong intramolecular hydrogen bonding.[16]

-

-

Integration and Calculation: The integral areas of non-overlapping, characteristic peaks of the keto and enol forms are measured.[1][14] The percent enol is calculated by comparing the relative integrals of the protons unique to each tautomer.[9][16] For example, the ratio of the integral of the vinylic proton (enol) to the integral of the methylene protons (keto), corrected for the number of protons, can be used.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria as the keto and enol forms have different absorption maxima.[17][18] The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).[18]

Methodology:

-

Solvent Selection: A solvent that does not absorb in the region of interest is chosen.

-

Spectrum Acquisition: The UV-Vis spectrum of the 1,3-diketone solution is recorded.

-

Data Analysis: The absorbance at the λ_max of the enol form is measured. The concentration of the enol can be determined using the Beer-Lambert law, provided the molar absorptivity of the pure enol form is known or can be estimated.

Bromination Method (Meyer's Method)

This classical chemical method is based on the rapid reaction of bromine with the carbon-carbon double bond of the enol form.[19][20] The amount of bromine consumed is equivalent to the amount of enol present.

Methodology:

-

Reaction: A solution of the 1,3-diketone in a suitable solvent is treated with a known excess of a standard bromine solution at low temperature to minimize tautomerization during the analysis.

-

Quenching: After a short reaction time, the unreacted bromine is quenched, for example, by adding a solution of phenol or β-naphthol.

-

Titration: The amount of unreacted bromine is determined by iodometric titration.

-

Calculation: The amount of bromine that reacted with the enol is calculated by difference, from which the enol content is determined.

It is crucial to perform the reaction and quenching rapidly to prevent the equilibrium from shifting as the enol is consumed.[19]

Catalysis of Tautomerism

The interconversion between keto and enol tautomers can be catalyzed by both acids and bases.[3]

-

Acid Catalysis: The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating its removal to form the enol.[3][21]

-

Base Catalysis: A base removes an α-proton to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.[3]

Conclusion

The tautomerism of 1,3-diketones is a fundamental concept with significant implications for their chemical reactivity and application. The pronounced stability of the enol tautomer, driven by intramolecular hydrogen bonding and conjugation, is a hallmark of this class of compounds. A thorough understanding of the factors influencing the keto-enol equilibrium, including solvent, substituents, and electronic effects, is essential for researchers in organic chemistry and drug development. The judicious selection of analytical methods, with NMR spectroscopy being the preeminent technique, allows for the precise quantification of the tautomeric composition, which is critical for predicting and controlling chemical behavior.

References

- 1. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. organic chemistry - Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chimia.ch [chimia.ch]

- 20. researchgate.net [researchgate.net]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

The Genesis and Evolution of 1,3-Diaroylpropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1,3-diaroylpropanes and their derivatives. These compounds, characterized by a propane backbone flanked by two aroyl groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. This document details the foundational synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it visualizes critical synthetic workflows and plausible biological signaling pathways to facilitate a deeper understanding of this important class of molecules.

Historical Perspective and Discovery

The history of 1,3-diaroylpropanes is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. While a singular "discovery" of the entire class is difficult to pinpoint, their synthesis became possible through the advent of reactions capable of forming 1,3-dicarbonyl compounds.

The Claisen condensation , reported by Rainer Ludwig Claisen in 1887, provided the first reliable method for synthesizing β-diketones. This reaction, involving the condensation of an ester with a ketone in the presence of a strong base, laid the groundwork for the preparation of 1,3-diaroylpropanes. Early research into 1,3-diketones focused on their unique chemical properties and reactivity.

Another pivotal development was the Michael addition reaction, discovered by Arthur Michael in 1887. This reaction, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound, provided an alternative and versatile route to 1,3-diaroylpropane precursors, particularly through the use of chalcones (1,3-diaryl-2-propen-1-ones).

It was the exploration of the medicinal properties of chalcones and their derivatives in the mid to late 20th century that truly propelled research into 1,3-diaroylpropanes and related structures. Scientists discovered that these compounds exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects. This led to the design and synthesis of a vast library of 1,3-diarylpropane analogs with the aim of developing novel therapeutic agents. A Chinese patent highlights the design of 1,3-diarylpropane derivatives as antitumor agents, inspired by the structure of Combretastatin A-4.[1]

Synthetic Methodologies

The synthesis of 1,3-diaroylpropanes and their derivatives primarily relies on two classical and highly effective methods: the Claisen condensation and the Michael addition. More recently, other methods, such as Friedel-Crafts acylation and cobalt-catalyzed cycloadditions, have also been employed.

Claisen Condensation

The Claisen condensation provides a direct route to 1,3-diaroylpropanes. The reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aryl ester.

A general procedure for the synthesis of 1,3-diphenyl-1,3-propanedione involves reacting acetophenone with methyl benzoate in the presence of a strong base like calcium oxide at high temperatures.[2] The continuous removal of the alcohol byproduct drives the reaction to completion.[2]

Michael Addition

The Michael addition is a versatile method that typically involves the reaction of a nucleophile with a chalcone derivative. The nucleophiles can be varied to introduce different functionalities into the final 1,3-diaroylpropane structure. For instance, the aza-Michael addition is used to synthesize 1,3-diaryl-3-(arylamino)propan-1-one derivatives.[3]

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of 1,3-diaroylpropane derivatives.

Table 1: Synthesis Yields of 1,3-Diarylpropane Derivatives

| Compound | Synthetic Method | Catalyst/Base | Yield (%) | Reference |

| 1,3-diphenyl-1,3-propanedione | Claisen Condensation | CaO | up to 89 | [2] |

| 1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Claisen-Schmidt | NaOH | - | [4] |

| 1-aryl-2,3-diaroyl cyclopropanes | Iodine/DBU-mediated cyclization | DBU | 31-65 | [5] |

| 1,3-diarylpropane derivatives | Cobalt-catalyzed cycloaddition | CoCl(PPh3)3 | 7-41 | [6] |

Table 2: Anticancer Activity (IC50) of 1,3-Diarylpropane and Chalcone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Chalcone-1,2,3-triazole derivative | HepG2 (Liver Cancer) | 0.9 | [7] |

| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast Cancer) | >100 µg/mL | [4] |

| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 27.5 µg/mL | [4] |

| Phenstatin-based indole-linked chalcone | SCC-29B (Oral Cancer) | < 0.1 | [7] |

Experimental Protocols

General Protocol for the Synthesis of 1,3-Diphenyl-1,3-propanedione via Claisen Condensation

This protocol is adapted from a patented procedure.[2]

Materials:

-

Acetophenone

-

Methyl benzoate

-

Calcium oxide (CaO)

-

Toluene or Xylene

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium carbonate (Na2CO3), aqueous solution

-

Nitrogen gas supply

-

Distillation apparatus

-

Reaction vessel with stirring and heating capabilities

Procedure:

-

In a reaction vessel equipped with a stirrer, heating mantle, and distillation apparatus, a mixture of 1 mole of acetophenone, 5 to 10 moles of methyl benzoate, and 1 to 2 moles of calcium oxide is prepared under an inert nitrogen atmosphere.

-

The mixture is heated with stirring to a temperature of 150°C to 200°C.

-

The reaction is maintained at this temperature for three to six hours. During this time, methyl alcohol is continuously removed by distillation as it is formed.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

An organic solvent such as toluene or xylene is added to the reaction mixture.

-

The resulting mixture is acidified with an aqueous solution of hydrochloric acid.

-

The organic layer is separated, washed with an aqueous solution of sodium carbonate, and then with water.

-

The solvent is removed from the organic layer by distillation to yield 1,3-diphenyl-1,3-propanedione.

Visualizations

Synthetic Workflow

Caption: General synthetic workflows for 1,3-diaroylpropanes.

Plausible Anticancer Signaling Pathway

Caption: Plausible anticancer mechanism of 1,3-diaroylpropane derivatives.

Conclusion and Future Directions

1,3-Diaroylpropanes and their derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis, rooted in classical organic reactions, is well-established, allowing for the generation of diverse molecular libraries. The potent anticancer activity exhibited by many of these compounds underscores their potential in drug discovery. Future research will likely focus on the development of more selective and potent analogs, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for cancer and other diseases.

References

- 1. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]

- 2. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

- 3. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous 1,3-Diketone Motif: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diketone functionality, a deceptively simple arrangement of two carbonyl groups separated by a methylene bridge, is a cornerstone of a vast and structurally diverse array of naturally occurring compounds. These molecules, found across the plant and fungal kingdoms, exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development. From the anti-inflammatory prowess of curcumin to the bittering principles of hops, 1,3-diketone-containing natural products have long been integral to traditional medicine and are now at the forefront of modern pharmacological research.

This in-depth technical guide provides a comprehensive overview of the natural occurrence of these fascinating compounds. It delves into their biosynthetic origins, primarily through the intricate machinery of polyketide synthases, and explores the complex signaling networks that govern their production in response to developmental and environmental cues. By presenting quantitative data, detailed experimental methodologies, and visualized biochemical pathways, this guide aims to be an invaluable resource for researchers and professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

Natural Occurrence and Quantitative Analysis of 1,3-Diketone Containing Compounds

A wide variety of plants and fungi produce 1,3-diketone containing compounds, often as secondary metabolites with important ecological roles and pharmacological properties. The concentration of these compounds can vary significantly depending on the species, environmental conditions, and the specific plant tissue. The following tables summarize quantitative data for several prominent classes of naturally occurring 1,3-diketones.

Curcuminoids from Curcuma longa (Turmeric)

Curcuminoids are a group of diarylheptanoids responsible for the vibrant yellow color of turmeric. They are well-known for their potent anti-inflammatory and antioxidant properties. The major curcuminoids are curcumin, demethoxycurcumin, and bisdemethoxycurcumin.

| Compound | Source Organism | Concentration Range (% w/w of dried rhizome) | Reference(s) |

| Curcumin | Curcuma longa | 1.16 - 4.92 | [1] |

| Demethoxycurcumin | Curcuma longa | Varies, often lower than curcumin | [1] |

| Bisdemethoxycurcumin | Curcuma longa | Varies, often the lowest of the three | [1] |

Humulones and Lupulones from Humulus lupulus (Hops)

The characteristic bitterness of beer is primarily derived from the alpha-acids (humulones) and beta-acids (lupulones) found in the resin of hop cones. These compounds are prenylated phloroglucinol derivatives.

| Compound | Source Organism | Concentration Range (% w/w of dried cones) | Reference(s) |

| Humulone | Humulus lupulus | 2.5 - 6.0 | |

| Cohumulone | Humulus lupulus | 1.0 - 2.5 | |

| Adhumulone | Humulus lupulus | 0.5 - 1.0 | |

| Lupulone | Humulus lupulus | 1.5 - 4.0 | |

| Colupulone | Humulus lupulus | 1.0 - 2.0 | |

| Adlupulone | Humulus lupulus | 0.3 - 0.8 |

Phloroglucinols from Hypericum perforatum (St. John's Wort)

Hypericum perforatum is a medicinal plant renowned for its antidepressant properties, which are largely attributed to the presence of phloroglucinol derivatives, most notably hyperforin.

| Compound | Source Organism | Concentration Range (% w/w of dried aerial parts) | Reference(s) |

| Hyperforin | Hypericum perforatum | 0.21 - 3.25 | [2] |

| Adhyperforin | Hypericum perforatum | Varies | [3] |

Xanthones from Garcinia species

Xanthones are a class of polyphenolic compounds found in various species of the Garcinia genus, with α-mangostin from the pericarp of Garcinia mangostana (mangosteen) being a prominent example with diverse biological activities.

| Compound | Source Organism | Concentration Range (% w/w of dried pericarp) | Reference(s) |

| α-Mangostin | Garcinia mangostana | 3.98 - 10.36 | [4] |

| γ-Mangostin | Garcinia mangostana | 0.15 - 1.04 | [4] |

Usnic Acid from Lichens

Usnic acid is a dibenzofuran derivative commonly found in various lichen species, where it is thought to play a protective role. It possesses antimicrobial and antiviral properties.

| Compound | Source Organism (Examples) | Concentration Range (% of dry weight) | Reference(s) |

| Usnic Acid | Usnea, Cladonia species | up to 8 |

Aloesone and Aloesin from Aloe vera

Aloe vera produces a variety of secondary metabolites, including the chromones aloesone and aloesin, which contribute to its medicinal properties.

| Compound | Source Organism | Concentration Range (mg/g of dried rind) | Reference(s) |

| Aloesin | Aloe vera | 0.02 - 0.064 | [5] |

| Aloesone | Aloe vera | Varies |

Experimental Protocols

Accurate quantification and characterization of 1,3-diketone containing compounds from natural sources rely on robust and validated experimental protocols. The following sections detail common methodologies for the extraction and analysis of these compounds.

Extraction of Curcuminoids from Curcuma longa

Method: Pressurized Liquid Extraction (PLE) followed by High-Performance Liquid Chromatography (HPLC).[6]

-

Sample Preparation: Dried rhizomes of Curcuma longa are ground into a fine powder.

-

Extraction: The powdered sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell. PLE is performed using ethanol as the solvent at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

-

Analysis: The extract is filtered and analyzed by reverse-phase HPLC with UV-Vis detection at 425 nm. A gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) is typically used to separate the curcuminoids.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of a certified reference standard.

Extraction of Humulones and Lupulones from Humulus lupulus

Method: Liquid-liquid extraction followed by HPLC.

-

Sample Preparation: Dried hop cones are ground to a fine powder.

-

Extraction: The hop powder is extracted with a non-polar solvent like hexane or diethyl ether to isolate the hop resins. The extract is then partitioned with methanol to separate the more polar alpha and beta acids from less polar components.

-

Analysis: The methanolic extract is analyzed by reverse-phase HPLC with UV detection at 314 nm. An isocratic or gradient elution with a mobile phase of methanol, acetonitrile, and phosphoric acid in water is commonly employed.

-

Quantification: External standards of purified humulone and lupulone are used to create a calibration curve for quantification.

Extraction of Phloroglucinols from Hypericum perforatum

Method: Supercritical Fluid Extraction (SFE) followed by HPLC.[7]

-

Sample Preparation: Dried aerial parts of Hypericum perforatum are milled into a powder.

-

Extraction: SFE is performed using supercritical CO₂ as the primary solvent. The addition of a co-solvent such as ethanol can enhance the extraction efficiency of the phloroglucinols.

-

Analysis: The extract is dissolved in a suitable solvent and analyzed by reverse-phase HPLC with UV detection at 280 nm.

-

Quantification: Quantification is performed using an external standard of hyperforin.

Extraction of Xanthones from Garcinia mangostana

Method: Maceration followed by HPLC.[4]

-

Sample Preparation: The dried pericarps of Garcinia mangostana are ground into a powder.

-

Extraction: The powder is macerated in a solvent such as ethanol or methanol for a defined period with agitation.

-

Analysis: The filtered extract is analyzed by reverse-phase HPLC with a photodiode array (PDA) detector. A gradient elution is typically used for separating the various xanthones.

-

Quantification: Purified α-mangostin and other relevant xanthones are used as external standards for quantification.

Biosynthesis of 1,3-Diketone Containing Compounds

The biosynthesis of the vast majority of naturally occurring 1,3-diketones is orchestrated by a remarkable class of enzymes known as Polyketide Synthases (PKSs) . These large, multifunctional enzymes utilize simple acyl-CoA precursors in a manner analogous to fatty acid synthesis, but with a greater diversity of starter and extender units and a varied degree of reduction of the growing polyketide chain. This leads to the incredible structural diversity observed in this class of natural products.

The General Polyketide Synthase (PKS) Pathway

The core of polyketide biosynthesis involves the sequential condensation of a starter unit (commonly acetyl-CoA or a derivative) with multiple extender units (typically malonyl-CoA). This process is catalyzed by the ketosynthase (KS) domain of the PKS. The growing polyketide chain remains tethered to an acyl carrier protein (ACP) domain. Optional reductive domains (ketoreductase, dehydratase, and enoylreductase) can modify the β-keto groups, leading to varying degrees of saturation in the final product. The 1,3-diketone motif arises when these reductive steps are omitted at specific points in the chain elongation process.

Biosynthesis of Curcuminoids

The biosynthesis of curcuminoids in Curcuma longa involves two specialized type III PKSs: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).[1][8] The pathway starts from the phenylpropanoid pathway, which provides the p-coumaroyl-CoA and feruloyl-CoA starter units.

Biosynthesis of Humulones and Lupulones

The biosynthesis of the bitter acids in hops is a fascinating example of a branched pathway leading to two related classes of compounds.[6] The pathway utilizes branched-chain acyl-CoAs derived from amino acid catabolism as starter units and involves a key prenylation step.

Regulation of 1,3-Diketone Biosynthesis

The production of 1,3-diketone containing secondary metabolites is tightly regulated by a complex interplay of internal developmental programs and external environmental stimuli. Phytohormones, particularly jasmonic acid and salicylic acid, play a central role as signaling molecules in orchestrating the transcriptional activation of biosynthetic genes in response to stresses such as herbivory and pathogen attack.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key regulators of plant defense responses. Upon perception of a stress signal, such as wounding by an herbivore, JA levels rise, leading to the activation of a signaling cascade that culminates in the expression of defense-related genes, including those encoding PKSs.

Salicylic Acid Signaling Pathway

Salicylic acid (SA) is another critical phytohormone primarily involved in mediating responses to biotrophic pathogens. The accumulation of SA triggers a signaling cascade that leads to the activation of a battery of defense genes, which can include genes for the biosynthesis of antimicrobial 1,3-diketone containing compounds.

Conclusion

The natural world is a rich repository of 1,3-diketone containing compounds with immense potential for the development of new therapeutics. A thorough understanding of their natural occurrence, biosynthesis, and the signaling pathways that regulate their production is paramount for their effective exploitation. This guide has provided a comprehensive overview of these key aspects, presenting quantitative data, detailed experimental protocols, and visualized biochemical pathways. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, fostering further exploration into this fascinating and promising class of molecules. The continued investigation into the intricate world of naturally occurring 1,3-diketones will undoubtedly pave the way for the discovery of novel drugs and a deeper appreciation of the chemical intricacies of the natural world.

References

- 1. researchgate.net [researchgate.net]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Humulone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dibenzoylpropane via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-dibenzoylpropane, also known as 1,5-diphenyl-1,5-pentanedione, through a mixed Claisen condensation reaction. This method involves the base-catalyzed condensation of an appropriate ester and ketone, yielding a β-diketone. The following sections detail the necessary reagents, step-by-step experimental procedure, purification techniques, and expected product characterization data. The straightforward nature of this synthesis makes it a valuable method for obtaining this compound, a versatile building block in organic synthesis.

Introduction

This compound (1,5-diphenyl-1,5-pentanedione) is a diketone that serves as a valuable intermediate in the synthesis of various organic compounds, including heterocyclic systems and carbocyclic structures. Its symmetric structure and the presence of two carbonyl groups make it a versatile precursor for a range of chemical transformations. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is widely used for the synthesis of β-keto esters or β-diketones.[1] The reaction proceeds by the addition of an enolate of a ketone to an ester, followed by the elimination of an alkoxide.[1][2][3] This application note describes a practical laboratory-scale synthesis of this compound utilizing a mixed Claisen condensation approach.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 1,5-Diphenyl-1,5-pentanedione, 1,5-Pentanedione, 1,5-diphenyl-[4] |

| CAS Number | 6263-83-8[5] |

| Molecular Formula | C₁₇H₁₆O₂[4] |

| Molecular Weight | 252.31 g/mol [4][5] |

| Appearance | White to light beige crystalline powder[6] |

| Melting Point | 66-68 °C[5][7][8] |

| Boiling Point | 160-180 °C at 0.4 Torr[6] |

| Assay | ≥98%[5][7][8] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous β-diketones via mixed Claisen condensation.

Reagents and Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | (Specify molar equivalent) | |

| Acetone | C₃H₆O | 58.08 | (Specify molar equivalent) | |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | (Specify molar equivalent) | Handle with care under inert atmosphere |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | (Specify volume) | Dry and free of peroxides |

| Hydrochloric Acid (1 M) | HCl | 36.46 | (Specify volume) | For neutralization |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | (Specify volume) | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (Specify amount) | For drying |

| Ethanol or Methanol | - | - | (Specify volume) | For recrystallization |

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The suspension is stirred under an inert atmosphere.

-

Addition of Reactants: A mixture of ethyl benzoate and acetone is prepared and added dropwise to the stirred suspension of sodium hydride in diethyl ether over a period of 30-60 minutes. The reaction temperature should be maintained at room temperature or slightly below using a water bath.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended). In some cases, gentle refluxing for a short period may be necessary to drive the reaction to completion.

-

Quenching and Neutralization: The reaction mixture is cooled in an ice bath, and excess sodium hydride is carefully quenched by the slow, dropwise addition of ethanol. The mixture is then poured into ice-cold water and acidified to a pH of approximately 5-6 with 1 M hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford a crystalline solid.

Characterization Data

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to aromatic protons, methylene protons, and the protons alpha to the carbonyl groups. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| IR (KBr, cm⁻¹) | Characteristic C=O stretching frequency for ketones, C-H stretching for aromatic and aliphatic groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound. |

Visualizations

Caption: Mechanism of this compound Synthesis.

References

- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. ijpras.com [ijpras.com]

- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]

- 7. 1,3-Diketone synthesis [organic-chemistry.org]

- 8. scribd.com [scribd.com]

Application Notes: Utilization of 1,3-Dibenzoylpropane in Multi-Component Reactions for Heterocycle Synthesis

Introduction

1,3-Dibenzoylpropane, a readily available 1,5-dicarbonyl compound, serves as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex nitrogen-containing heterocyclic scaffolds. Its symmetric nature and the reactivity of its keto groups allow for the construction of diverse molecular architectures, which are of significant interest to researchers in medicinal chemistry and drug discovery. This document provides an overview of the application of this compound in a notable MCR, its experimental protocol, and the expected outcomes.

Key Application: Synthesis of Substituted Pyrroles

A significant application of this compound in MCRs is the synthesis of highly substituted pyrroles. In a one-pot, three-component reaction, this compound can react with an aldehyde (such as furfural) and a primary amine in the presence of a Lewis acid catalyst to afford 1,3-diketone-linked N-substituted pyrroles. This reaction proceeds efficiently under mild conditions and demonstrates the power of MCRs in rapidly generating molecular complexity from simple precursors.

Reaction Principle

The reaction is typically catalyzed by a Lewis acid, such as Ytterbium triflate (Yb(OTf)₃), and mediated by a solvent like nitromethane. The proposed mechanism involves an initial condensation of the primary amine with the aldehyde to form a Schiff base. Concurrently, the 1,3-diketone is activated by the Lewis acid catalyst. A series of subsequent intermolecular and intramolecular reactions, including a key cyclization step, leads to the formation of the pyrrole ring. The use of nitromethane is believed to play a crucial role in facilitating the reaction sequence.

Experimental Protocols

General Protocol for the Yb(OTf)₃-Catalyzed Three-Component Synthesis of 1,3-Diketone-Linked N-Substituted Pyrroles

This protocol is adapted from a general procedure for the synthesis of substituted pyrroles from 1,3-diketones.[1][2]

Materials:

-

This compound (1.0 eq)

-

Furfural (1.0 eq)

-

Primary amine (e.g., aniline, benzylamine) (2.0 eq)

-

Ytterbium (III) triflate (Yb(OTf)₃) (10 mol%)

-

Nitromethane (CH₃NO₂)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.5 mmol, 126.2 mg).

-

Add furfural (0.5 mmol, 41.5 µL) and the primary amine (1.0 mmol) to the flask.

-

Add nitromethane (5 mL) to the mixture and stir until all solids are dissolved.

-

To this stirred solution, add Ytterbium (III) triflate (0.10 mmol, 62.0 mg) at room temperature.

-

Heat the reaction mixture to reflux (approximately 101 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted pyrrole derivative.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

Table 1: Representative Quantitative Data for the Three-Component Synthesis of Substituted Pyrroles using 1,3-Diketones

| 1,3-Diketone | Amine | Product | Yield (%) |

| This compound | Aniline | 2-(1,5-diphenyl-1,5-dioxopentan-3-yl)-1-phenyl-1H-pyrrole | 85 (estimated) |

| This compound | Benzylamine | 1-benzyl-2-(1,5-diphenyl-1,5-dioxopentan-3-yl)-1H-pyrrole | 88 (estimated) |

| Acetylacetone | Aniline | 3-(1-phenyl-1H-pyrrol-2-yl)pentane-2,4-dione | 92 |

| Dimedone | Benzylamine | 3-(1-benzyl-1H-pyrrol-2-yl)-5,5-dimethylcyclohexane-1,3-dione | 90 |

Note: Yields for reactions with this compound are estimated based on reported yields for similar 1,3-diketones in the cited literature.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of N-substituted pyrroles.

Caption: Proposed reaction mechanism for pyrrole synthesis.

References

Application of 1,3-Dibenzoylpropane in Proteomics Research: A Review of Current Findings

Initial searches for the application of 1,3-dibenzoylpropane in proteomics research have yielded limited direct results. While one vendor, Santa Cruz Biotechnology, lists it as a "ketone for proteomics research," the broader scientific literature does not currently contain specific applications or detailed protocols for its use in this field.[1] This suggests that its role in proteomics is not yet well-established or widely documented.

Despite the limited direct evidence, the chemical structure of this compound, also known as 1,5-diphenyl-1,5-pentanedione, suggests potential, albeit underexplored, avenues for its use as a chemical probe or cross-linking agent.[1][2] Ketone groups, present in this compound, are known to be reactive under certain conditions and could potentially be exploited for protein modification or interaction studies.

Theoretical Applications and Future Directions

Given its bifunctional nature with two benzoyl groups separated by a propane spacer, this compound could theoretically be investigated for the following applications in proteomics:

-

Photo-Cross-linking: Benzophenone, a similar chemical moiety, is a well-known photo-reactive group used in photo-affinity labeling to study protein-protein interactions.[3] Upon UV irradiation, the benzoyl groups could potentially form covalent bonds with nearby amino acid residues, thus capturing transient or weak protein interactions.

-

Chemical Probe Development: The dibenzoylpropane scaffold could serve as a basis for the development of more complex chemical probes.[4][5][6][7] By functionalizing the phenyl rings or the propane linker, researchers could introduce reporter tags (e.g., biotin, fluorescent dyes) or affinity handles for enrichment and identification of target proteins.

It is important to note that these are speculative applications based on the chemical properties of the molecule. Significant research and development would be required to validate its efficacy and develop robust protocols for its use in a proteomics context.

Comparison with Established Proteomics Reagents

Currently, proteomics research relies on a variety of well-characterized chemical tools for protein analysis. A comparison with these established reagents highlights the novelty and challenges of using this compound.

| Reagent Class | Reactive Group(s) | Application |

| NHS Esters | N-Hydroxysuccinimide ester | Amine-reactive labeling and cross-linking |

| Maleimides | Maleimide | Thiol-reactive labeling and cross-linking |

| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyl- and amine-reactive cross-linking |

| Photo-reactive (e.g., pBpa) | Benzophenone | Photo-inducible cross-linking of interacting proteins[3] |

| This compound (Theoretical) | Ketone (benzoyl group) | Potentially photo-inducible cross-linking or chemical probe scaffold |

As shown in the table, established reagents have well-defined reactivity towards specific amino acid side chains, enabling controlled and predictable protein modifications. The reactivity of the ketone groups in this compound towards amino acids under physiological conditions is not as well-defined, presenting a hurdle for its direct application.

Hypothetical Experimental Workflow

Should a researcher wish to explore the utility of this compound in proteomics, a logical first step would be to investigate its potential as a photo-cross-linking agent. A hypothetical workflow for such an experiment is outlined below.

Figure 1. A hypothetical workflow for evaluating this compound as a photo-cross-linking agent.

Detailed Hypothetical Protocol: Photo-Cross-linking of a Protein Complex

This protocol is a speculative guide for investigating the photo-cross-linking potential of this compound with a known protein-protein interaction pair.

1. Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare purified protein solutions (e.g., 1-5 mg/mL) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4).

2. Cross-linking Reaction:

-

In a microcentrifuge tube, combine the interacting proteins to their final desired concentration.

-

Add the this compound stock solution to achieve a final concentration in the range of 50-500 µM. A no-cross-linker control should also be prepared.

-

Incubate the mixture on ice for 15-30 minutes to allow for equilibration.

-

Place the open tube on ice and irradiate with a UV lamp (e.g., 365 nm) at a fixed distance for 5-30 minutes. A no-UV control should also be included.

3. Analysis of Cross-linking:

-

Add SDS-PAGE loading buffer to the reaction mixtures and heat at 95°C for 5 minutes.

-

Resolve the proteins on a suitable polyacrylamide gel.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

-

Examine the gel for the appearance of new, higher molecular weight bands in the lanes corresponding to the complete reaction (proteins + cross-linker + UV), which would indicate successful cross-linking.

4. Mass Spectrometry Analysis (if cross-linking is successful):

-

Excise the high molecular weight band from the gel.

-

Perform in-gel digestion with a protease such as trypsin.

-

Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized cross-link identification software (e.g., pLink, MeroX) to identify the cross-linked peptides and pinpoint the sites of interaction.

Conclusion

While this compound is not a mainstream reagent in proteomics, its chemical structure holds theoretical potential for applications such as photo-cross-linking. The lack of established protocols and validation in the scientific literature means that any use of this compound in proteomics would be exploratory. The hypothetical protocol provided serves as a starting point for researchers interested in investigating the utility of this and similar ketone-containing compounds as novel tools for studying protein interactions. Further research is necessary to determine if this compound can be a valuable addition to the proteomics toolbox.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C17H16O2 | CID 80432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new chemical probe for proteomics of carbohydrate-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Probe-Enabled Lipid Droplet Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrochemical Synthesis of cis-1,2-Diphenyl-1,2-cyclopentanediol from 1,3-Dibenzoylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex organic molecules. By using electricity to drive chemical reactions, electro-organic synthesis can often be performed under mild conditions, reducing the need for harsh reagents and minimizing waste. This application note details the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol from 1,3-dibenzoylpropane, a transformation that proceeds via an intramolecular reductive cyclization. This method provides a direct route to a vicinal diol with defined stereochemistry, a structural motif of interest in medicinal chemistry and materials science. The protocols described herein are intended to serve as a guide for researchers exploring the applications of electro-organic synthesis.

Principle of the Reaction

The electrochemical reduction of this compound (also known as 1,5-diphenyl-1,5-pentanedione) in an aprotic solvent such as acetonitrile leads to the formation of a five-membered ring structure.[1] The reaction is an intramolecular cyclization initiated by the transfer of electrons to the carbonyl groups of the substrate. The resulting radical anions can then couple to form a new carbon-carbon bond, leading to the cyclopentane ring. Subsequent reduction and protonation steps yield the final diol product. The stereoselectivity of the reaction, favoring the cis-diol, is a key feature of this electrochemical approach.

Experimental Protocols

This section provides a detailed methodology for the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol. The following protocol is a representative procedure and may require optimization for specific experimental setups and scales.

Materials and Equipment

-

Reactant: this compound (C₁₇H₁₆O₂, MW: 252.31 g/mol )[1][2][3][4]

-

Solvent: Acetonitrile (CH₃CN), anhydrous

-

Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBATFB) or similar

-

Electrochemical Cell: Divided or undivided H-type cell

-

Working Electrode: Mercury pool, glassy carbon, or lead cathode

-

Counter Electrode: Platinum or graphite anode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Power Supply: Potentiostat/Galvanostat

-

Standard laboratory glassware and purification supplies

Preparative Electrolysis Protocol

-

Cell Assembly:

-

Assemble a clean and dry electrochemical cell. For controlled potential electrolysis, a divided H-type cell with a fritted glass separator is recommended to prevent the oxidation of the product at the anode.

-

Install the working, counter, and reference electrodes in their respective compartments.

-

-

Electrolyte Solution Preparation:

-

In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBATFB) in anhydrous acetonitrile.

-

Add this compound to the catholyte (the compartment containing the working electrode) to a final concentration of 10-50 mM.

-

Fill the anolyte compartment (containing the counter electrode) with the electrolyte solution without the substrate.

-

-

Electrolysis:

-

Deoxygenate the catholyte by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to and during the electrolysis.

-

Perform the electrolysis at a controlled potential, which should be determined by prior cyclic voltammetry analysis of this compound. A typical potential for the reduction of aromatic ketones is in the range of -1.8 to -2.2 V vs. SCE.

-

Alternatively, the electrolysis can be carried out under constant current conditions (galvanostatically) at a current density of 10-50 mA/cm².

-

Monitor the progress of the reaction by cyclic voltammetry or by chromatographic methods (TLC, GC-MS) until the starting material is consumed.

-

-

Work-up and Product Isolation:

-

Upon completion of the electrolysis, transfer the catholyte to a round-bottom flask.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the supporting electrolyte.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure cis-1,2-diphenyl-1,2-cyclopentanediol.

-

-

Product Characterization:

-

Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

-

Quantitative Data

The following table summarizes representative quantitative data for the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol. Please note that these values are illustrative and may vary depending on the specific experimental conditions.

| Parameter | Value |

| Substrate Concentration | 10 - 50 mM |

| Supporting Electrolyte | 0.1 M TBATFB in Acetonitrile |

| Working Electrode | Mercury Pool |

| Applied Potential | -2.0 V vs. SCE |

| Current Density | 20 mA/cm² |

| Charge Passed | 2 F/mol |

| Yield | 70-85% (isolated) |

| Diastereomeric Ratio (cis:trans) | >95:5 |

Visualizations

Reaction Mechanism

The proposed mechanism for the electroreductive cyclization of this compound is depicted below. The process involves a two-electron reduction of the diketone, leading to the formation of a diradical anion which then cyclizes to form the cyclopentanediol product.

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical synthesis experiment.

References

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving 1,3-Diketones

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Synthesis of Pyrazole Heterocycles

The reaction of 1,3-diketones with 1,3-dipolar species, or their precursors, represents a cornerstone in heterocyclic chemistry, providing a robust and versatile route to pyrazole derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the significance of this heterocyclic system in drug design and development.

The Knorr pyrazole synthesis, a classic example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] This reaction proceeds through the enol form of the diketone, which acts as a dipolarophile equivalent in a formal [3+2] cycloaddition with the hydrazine, a 1,3-dipole precursor. This methodology is highly efficient for generating polysubstituted pyrazoles.[2]

A significant advancement in this area is the one-pot synthesis of pyrazoles from readily available ketones and acid chlorides. This approach generates the 1,3-diketone in situ, which then reacts with hydrazine without the need for isolation of the intermediate.[3][4] This streamlined process is not only time-efficient but also allows for the synthesis of pyrazoles that might be otherwise difficult to access.[3][5] The reaction is generally high-yielding and tolerates a variety of functional groups, making it a valuable tool in the generation of compound libraries for drug discovery.

The versatility of this reaction is further expanded by the use of substituted hydrazines and various 1,3-diketones, allowing for the introduction of diverse substituents on the resulting pyrazole ring. This diversity is crucial for structure-activity relationship (SAR) studies in drug development programs. The straightforward nature of the reaction and the stability of the resulting aromatic pyrazole ring contribute to its widespread use in both academic and industrial research.[1]

Key Experimental Protocols

Two representative protocols for the synthesis of pyrazoles from 1,3-diketones are detailed below. The first is the classic synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine. The second is a more general one-pot procedure for the synthesis of 3,5-disubstituted pyrazoles.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate

This protocol describes the synthesis of 3,5-dimethylpyrazole, a fundamental pyrazole derivative, from the readily available starting materials acetylacetone and hydrazine hydrate.[6][7][8]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (0.1 mol, 10.0 g) in ethanol (50 mL).

-

Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate (0.1 mol, 5.0 g of 80% solution) dropwise. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or by sublimation to afford a white crystalline solid.

Expected Yield: 75-90%

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Ketones and Acid Chlorides

This protocol outlines a highly efficient one-pot procedure for the synthesis of various 3,5-disubstituted pyrazoles, starting from a ketone and an acid chloride, with in situ formation of the 1,3-diketone intermediate.[3][4][9]

Materials:

-

Appropriate ketone

-

Appropriate acid chloride

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or another suitable strong base

-

Hydrazine hydrate

-

Anhydrous toluene or other suitable aprotic solvent

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Schlenk flask or other oven-dried glassware for anhydrous reactions

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous toluene (appropriate volume based on scale) and the starting ketone (1.0 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of LiHMDS (1.1 eq) in a suitable solvent to the cooled ketone solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Acylation: Add the acid chloride (1.0 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Cyclization: Add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude pyrazole can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of pyrazoles from 1,3-diketones.

Table 1: Synthesis of 3,5-Disubstituted Pyrazoles from Various 1,3-Diketones and Hydrazine Hydrate

| Entry | 1,3-Diketone (R1, R3) | Product | Yield (%) | Reference |

| 1 | Acetylacetone (CH₃, CH₃) | 3,5-Dimethylpyrazole | 85 | [6] |

| 2 | Benzoylacetone (Ph, CH₃) | 3-Phenyl-5-methylpyrazole | 92 | [2] |

| 3 | Dibenzoylmethane (Ph, Ph) | 3,5-Diphenylpyrazole | 95 | [10] |

| 4 | 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione (4-Cl-Ph, Ph) | 3-(4-Chlorophenyl)-5-phenylpyrazole | 88 | [11] |

| 5 | 1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione (4-MeO-Ph, Ph) | 3-(4-Methoxyphenyl)-5-phenylpyrazole | 91 | [11] |

Table 2: One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides

| Entry | Ketone | Acid Chloride | Product | Yield (%) | Reference |

| 1 | Acetophenone | Benzoyl chloride | 3,5-Diphenylpyrazole | 85 | [3] |